Superior MCX SPE Recovery of Clenisopenterol Compared to Zilpaterol and Procaterol
Clenisopenterol demonstrates quantitative recovery (100.9%) from mixed-mode cation exchange (MCX) solid-phase extraction cartridges at a spiked concentration of 0.5 mg/kg, outperforming the structurally distinct β-agonists zilpaterol (79.0%) and procaterol (93.5%) under identical conditions [1].
| Evidence Dimension | Recovery percentage from MCX SPE column |
|---|---|
| Target Compound Data | Clenisopenterol: 100.9% |
| Comparator Or Baseline | Zilpaterol: 79.0%; Procaterol: 93.5% |
| Quantified Difference | +21.9% vs. zilpaterol; +7.4% vs. procaterol |
| Conditions | β-agonist analytes spiked into blank feed matrix at 0.5 mg/kg; MCX SPE cleanup; UPLC-MS/MS detection |
Why This Matters
Method developers requiring near-quantitative recovery for clenisopenterol must use MCX SPE protocols; substituting zilpaterol or procaterol standards would underestimate recovery by up to 21.9%.
- [1] Wang LQ, Zeng ZL, He LM, Fang BH, Chen ZL. Multi-residue determination of β-agonists in animal tissues by ultra performance liquid chromatography tandem mass spectrometry. PLoS ONE. 2013;8(10):e76400. View Source
